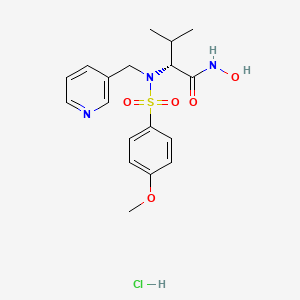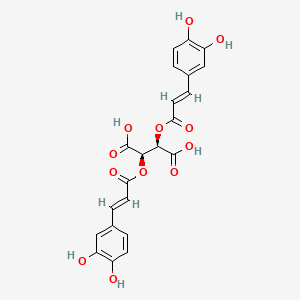
シコリ酸
概要
説明
シコリ酸は、シコリ酸としても知られており、ヒドロキシケイ皮酸であり、フェニルプロパノイド類に属する有機化合物です。これは、カフェ酸と酒石酸の両方から誘導されたものです。 シコリ酸は、チコリ(Cichorium intybus)、ムラサキバレンギク(Echinacea purpurea)、タンポポの葉、バジル、レモンバーム、藻類や海草などの水生植物など、さまざまな植物種に見られます .
2. 製法
合成経路と反応条件: シコリ酸は、カフェ酸と酒石酸のエステル化によって合成できます。反応は通常、硫酸などの触媒を使用し、還流条件下で行われます。 生成物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .
工業生産方法: シコリ酸の工業生産は、しばしば植物源からの抽出を伴います。たとえば、チコリ根はシコリ酸を抽出するために処理されます。 抽出プロセスには、エタノールやメタノールなどの溶媒の使用、続いて濾過、イオン交換クロマトグラフィー、濃縮などの精製ステップが含まれる場合があります .
科学的研究の応用
シコリ酸は、次のような幅広い科学研究における応用があります。
作用機序
シコリ酸は、いくつかのメカニズムを通じてその効果を発揮します。
抗酸化作用: フリーラジカルを捕捉し、抗酸化酵素をアップレギュレートすることで、細胞を酸化ストレスから保護します.
抗炎症作用: プロ炎症性サイトカインや酵素の放出を阻害し、炎症を軽減します.
6. 類似の化合物との比較
シコリ酸は、次のような他のフェノール化合物に似ています。
カフェ酸酒石酸: ブドウやその他の植物に見られるモノカフェオイル酒石酸。
クロロゲン酸: コーヒーや多くの果物に見られるカフェ酸エステル。
ロスマリン酸: ローズマリーやその他のシソ科植物に見られるカフェ酸エステル
独自性: シコリ酸は、強力な抗酸化作用と抗炎症作用に寄与する、2つのカフェ酸エステル構造を持つことで、ユニークです。 また、エキナセア種を区別するための重要なマーカーでもあります .
生化学分析
Biochemical Properties
Chicoric acid has been shown to stimulate phagocytosis in both in vitro and in vivo studies . It inhibits the function of hyaluronidase, an enzyme that breaks down hyaluronic acid in the human body . Chicoric acid also protects collagen from damage due to free radicals and inhibits the function of HIV-1 integrase .
Cellular Effects
Chicoric acid has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate the AMP-activated kinase (AMPK) pathway . Chicoric acid has been shown to attenuate neuron damage in D-galactose-treated mice as revealed through histological examination in the hippocampus region of the mouse brain . It also reduces the levels of inflammatory mediators, such as TNF-α and IL-1β .
Molecular Mechanism
Chicoric acid exerts its effects at the molecular level through various mechanisms. It has been shown to activate the Nrf2 antioxidative defense system by up-regulating downstream antioxidant enzyme expression . The regulation mechanism of chicoric acid may be associated with balancing cellular redox status, reversing mitochondrial dysfunction, decreasing inflammation, and neuron apoptosis caused by oxidative stress .
Temporal Effects in Laboratory Settings
Chicoric acid has been shown to have temporal effects in laboratory settings. A brief heat shock increased chicoric acid 3 days after treatment compared to control plants . Cold treatment increased chicoric acid 1 hour, 1 day, and 3 days after treatment .
Dosage Effects in Animal Models
The effects of chicoric acid vary with different dosages in animal models. In a study, mice were induced by D-galactose and used to evaluate protective effects of chicoric acid . The dosage was 100 mg kg −1 d −1 body weight in drinking water for 8 weeks .
Metabolic Pathways
Chicoric acid is involved in the shikimic acid-phenylpropanoid pathway . Understanding what factors regulate the distribution of chicoric acid in plants may help regulate chicoric acid accumulation by altering certain conditions .
準備方法
Synthetic Routes and Reaction Conditions: Chicoric acid can be synthesized through the esterification of caffeic acid with tartaric acid. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions. The product is then purified through crystallization or chromatography techniques .
Industrial Production Methods: Industrial production of chicoric acid often involves extraction from plant sources. For example, chicory roots are processed to extract chicoric acid. The extraction process may involve the use of solvents such as ethanol or methanol, followed by purification steps including filtration, ion-exchange chromatography, and concentration .
化学反応の分析
反応の種類: シコリ酸は、次のようなさまざまな化学反応を起こします。
酸化: シコリ酸は酸化されてキノンやその他の酸化生成物を生成できます。
還元: シコリ酸の還元は、ジヒドロ誘導体の生成につながる可能性があります。
一般的な試薬と条件:
酸化: 過マンガン酸カリウムまたは過酸化水素などの試薬を、酸性または塩基性条件下で使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
主要な生成物:
酸化生成物: キノンやその他の酸化誘導体。
還元生成物: ジヒドロ誘導体。
置換生成物: エステルまたはエーテル誘導体.
類似化合物との比較
Chicoric acid is similar to other phenolic compounds such as:
Caftaric Acid: A monocaffeoyltartaric acid found in grapes and other plants.
Chlorogenic Acid: A caffeic acid ester found in coffee and many fruits.
Rosmarinic Acid: A caffeic acid ester found in rosemary and other Lamiaceae plants
Uniqueness: Chicoric acid is unique due to its dual caffeic acid ester structure, which contributes to its potent antioxidative and anti-inflammatory properties. It is also a significant marker for distinguishing Echinacea species .
特性
IUPAC Name |
(2R,3R)-2,3-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O12/c23-13-5-1-11(9-15(13)25)3-7-17(27)33-19(21(29)30)20(22(31)32)34-18(28)8-4-12-2-6-14(24)16(26)10-12/h1-10,19-20,23-26H,(H,29,30)(H,31,32)/b7-3+,8-4+/t19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDGKXBLOXEEMN-IABMMNSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O[C@@H](C(=O)O)[C@@H](OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0033332 | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
70831-56-0, 6537-80-0 | |
| Record name | (-)-Chicoric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70831-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006537800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chicoric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070831560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Cichoric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0033332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butanedioic acid, 2,3-bis[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-, (2R,3R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chicoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHICORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YY3V8YHD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chicoric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


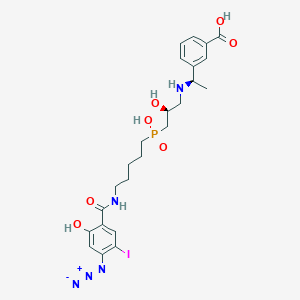

![2-[2-[(2-ethoxy-2-oxoethyl)-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B1668536.png)
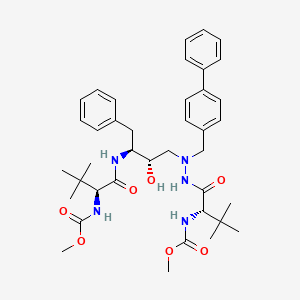
![1-(4-(4-amino-5-(3-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)phenethyl)piperidin-4-ol](/img/structure/B1668539.png)
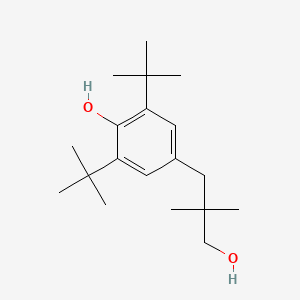

![but-2-enedioic acid;4-(4-methylpiperazin-1-yl)-7-(trifluoromethyl)pyrrolo[1,2-a]quinoxaline](/img/structure/B1668545.png)
